molecular formula C16H18FN5O B12168543 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12168543
M. Wt: 315.35 g/mol
InChI Key: VIGWKHUKTQMYBO-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluoro-substituted indole ring and a triazole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazole Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Amide Bond Formation: The final step involves coupling the fluoro-substituted indole and the triazole moiety through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro-substituted indole ring can interact with various enzymes and receptors, modulating their activity. The triazole moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-fluoro-1H-indol-3-yl)acetamide: Similar structure but lacks the triazole moiety.

    2-(6-fluoro-1H-indol-3-yl)acetonitrile: Contains a nitrile group instead of the acetamide group.

    1H-indole-3-acetic acid: Lacks the fluoro and triazole groups.

Uniqueness

2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the presence of both the fluoro-substituted indole ring and the triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18FN5O

Molecular Weight

315.35 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C16H18FN5O/c1-10(2)7-14-18-16(21-20-14)19-15(23)9-22-6-5-11-3-4-12(17)8-13(11)22/h3-6,8,10H,7,9H2,1-2H3,(H2,18,19,20,21,23)

InChI Key

VIGWKHUKTQMYBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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